

methyl beta-D-mannopyranoside CAS number and molecular weight

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Compound of Interest

Compound Name: *methyl beta-D-mannopyranoside*

Cat. No.: B1638062

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An In-depth Technical Guide to Methyl β -D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl β -D-mannopyranoside, a key carbohydrate derivative utilized in glycoscience and biomedical research. This document details its fundamental chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its application as a competitive inhibitor in studying protein-carbohydrate interactions. Particular focus is given to its role in investigating the activity of mannose-binding lectins. Included are structured data tables for easy reference and detailed diagrams to visualize experimental workflows and relevant biological pathways.

Core Properties of Methyl β -D-mannopyranoside

Methyl β -D-mannopyranoside is a monosaccharide derivative with the chemical formula $C_7H_{14}O_6$. It is the beta anomer of methyl mannopyranoside, distinguished by the stereochemistry at the anomeric carbon. This compound serves as a valuable tool in glycobiology, primarily as a structural mimic of D-mannose to probe and inhibit the interactions of mannose-binding proteins, such as lectins.^[1]

Physicochemical Data

The following table summarizes the key quantitative data for methyl β -D-mannopyranoside. It is important to distinguish these properties from its alpha anomer, for which data is more commonly cited.

Property	Value	Source
CAS Number	22277-65-2	[1]
Molecular Weight	194.18 g/mol	[1]
Molecular Formula	C ₇ H ₁₄ O ₆	[1]
IUPAC Name	(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyxane-3,4,5-triol	[1]

Note: Experimental physical properties such as melting point, solubility, and specific optical rotation for methyl β -D-mannopyranoside are not as widely reported as for its alpha counterpart. Researchers should refer to the certificate of analysis for lot-specific data.

Synthesis of Methyl β -D-mannopyranoside

The synthesis of methyl β -D-mannopyranoside can be achieved through a multi-step process starting from a suitably protected methyl β -D-glucopyranoside derivative.[\[2\]](#) The following protocol is a detailed methodology for its preparation.

Experimental Protocol for Synthesis

This synthesis involves the oxidation of a protected methyl β -D-glucoside at the C-2 position, followed by stereoselective reduction to yield the manno configuration.[\[2\]](#)

Materials:

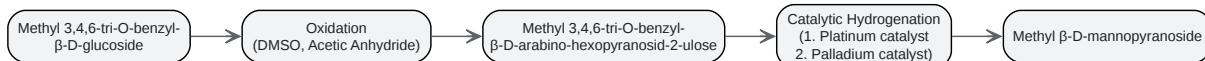
- Methyl 3,4,6-tri-O-benzyl- β -D-glucoside
- Dimethyl sulfoxide (DMSO)

- Acetic anhydride
- Platinum catalyst
- Palladium catalyst
- Methanol
- Standard laboratory glassware and purification apparatus (e.g., for chromatography)

Procedure:

- Oxidation: Dissolve methyl 3,4,6-tri-O-benzyl- β -D-glucoside in a mixture of dimethyl sulfoxide and acetic anhydride. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). This step oxidizes the hydroxyl group at C-2 to a ketone, forming methyl 3,4,6-tri-O-benzyl- β -D-arabino-hexopyranosid-2-ulose.
- Purification of the Intermediate: After the reaction is complete, the crude product is purified using column chromatography on silica gel to isolate the intermediate ketone.
- Catalytic Hydrogenation (Reduction): The purified ketone is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation.
 - First, use a platinum catalyst to reduce the carbonyl group at C-2. This reduction stereoselectively yields the hydroxyl group in the axial orientation, characteristic of the manno configuration.
 - Next, without isolating the intermediate, a palladium catalyst is used to remove the O-benzyl protecting groups.
- Final Product Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude methyl β -D-mannopyranoside.
- Purification of Methyl β -D-mannopyranoside: The final product is purified by recrystallization or column chromatography to yield pure methyl β -D-mannopyranoside. The purity can be confirmed by NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of methyl β -D-mannopyranoside.

Application in Research: Competitive Inhibition of Mannose-Binding Lectins

Methyl β -D-mannopyranoside is widely used as a competitive inhibitor to study the biological functions of mannose-binding lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures and are involved in various cellular processes, including cell adhesion, signaling, and immune responses. By competing with natural mannose-containing ligands for the lectin's binding site, methyl β -D-mannopyranoside can be used to elucidate the role of these interactions in biological pathways.

Experimental Protocol: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies

This protocol describes a typical Enzyme-Linked Lectin Assay (ELLA) to determine the inhibitory concentration (IC_{50}) of methyl β -D-mannopyranoside for a specific mannose-binding lectin.

Materials:

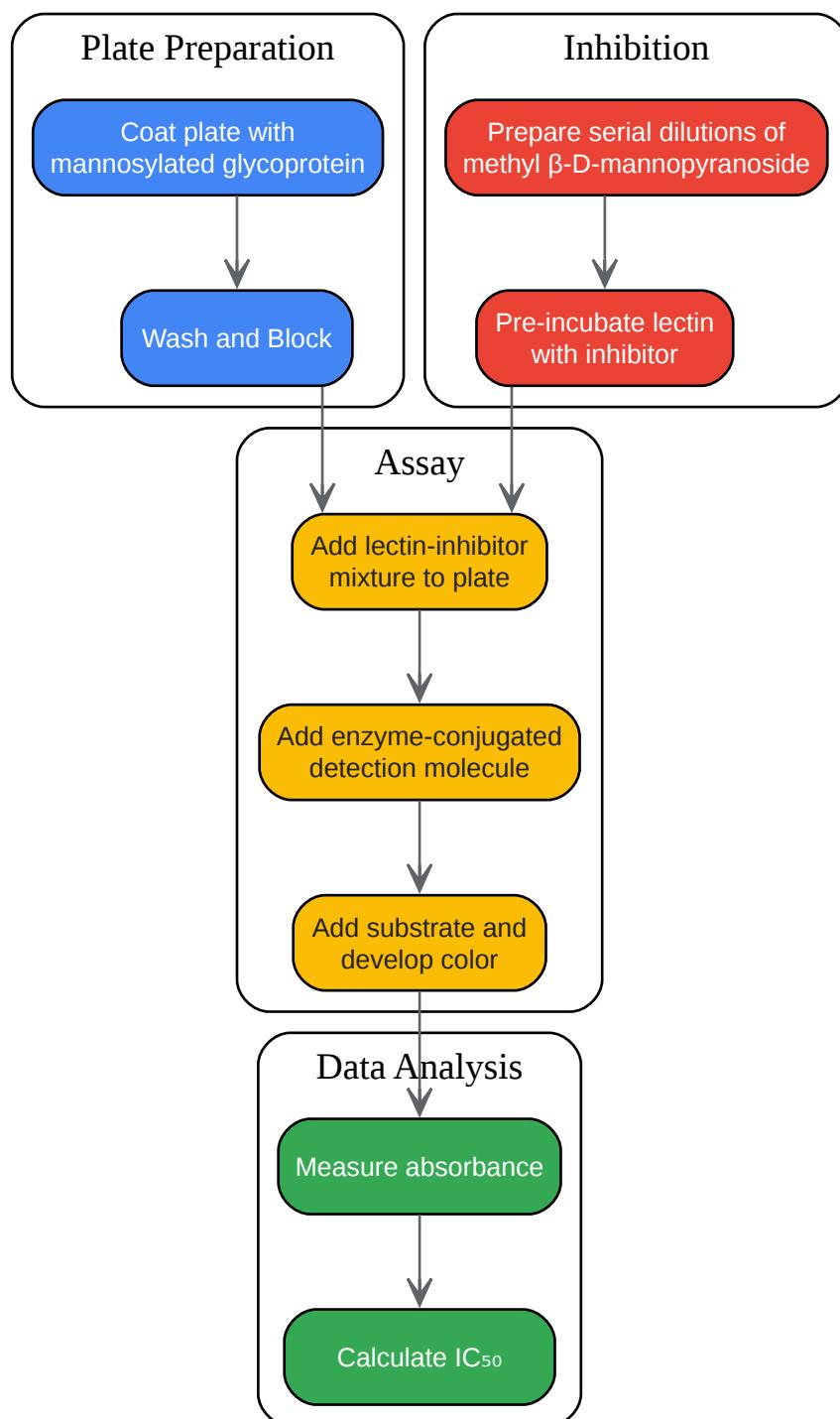
- 96-well microtiter plates
- Mannosylated glycoprotein (e.g., mannan from *Saccharomyces cerevisiae*)
- Mannose-binding lectin of interest (e.g., Concanavalin A)
- Enzyme-conjugated secondary antibody or enzyme-conjugated lectin

- Substrate for the enzyme (e.g., TMB for HRP)
- Methyl β -D-mannopyranoside
- Phosphate-buffered saline (PBS) and wash buffers (e.g., PBST)
- Blocking buffer (e.g., BSA in PBS)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with a mannosylated glycoprotein (e.g., 1-10 μ g/mL in PBS) and incubate overnight at 4°C.
- Washing and Blocking: Wash the plate with wash buffer to remove unbound glycoprotein. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
- Inhibition: Prepare serial dilutions of methyl β -D-mannopyranoside. In a separate plate, pre-incubate a fixed concentration of the lectin with each dilution of the inhibitor for 30-60 minutes.
- Binding: Add the lectin-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow the lectin to bind to the coated glycoprotein.
- Detection: Wash the plate to remove unbound lectin. Add an enzyme-conjugated detection molecule (e.g., an antibody against the lectin, or if the lectin itself is conjugated). Incubate for 1 hour.
- Development: Wash the plate and add the enzyme substrate. Allow the color to develop.
- Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Plot the absorbance against the concentration of methyl β -D-mannopyranoside to determine the IC_{50} value.

ELLA Experimental Workflow Diagram

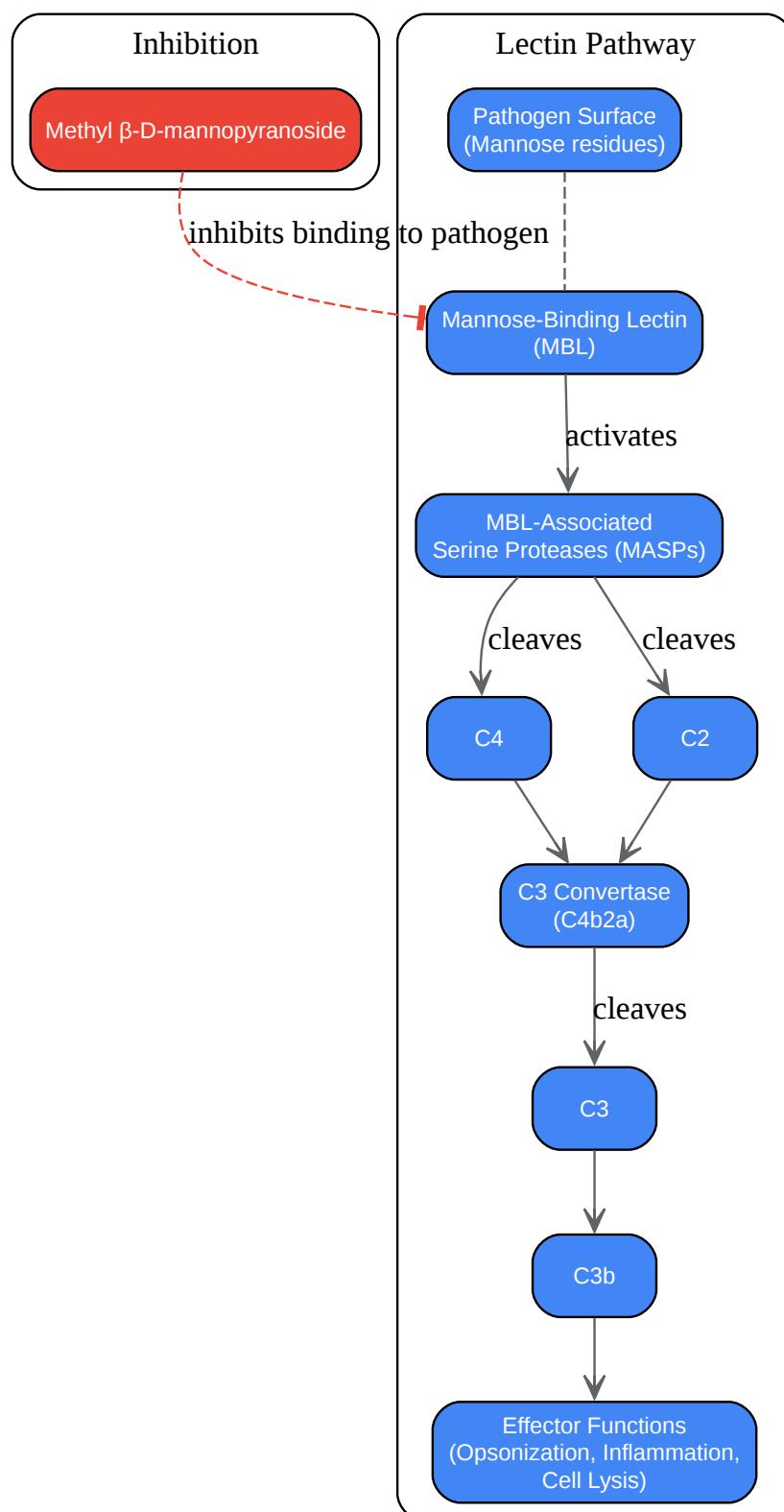
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Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Role in Studying Biological Pathways

Methyl β -D-mannopyranoside is not a direct participant in signaling pathways but is a tool to investigate them. For instance, the lectin pathway of the complement system is a crucial part of the innate immune response, initiated by the binding of mannose-binding lectin (MBL) to carbohydrates on the surface of pathogens. This binding triggers a cascade of enzymatic activations, leading to the elimination of the pathogen. Methyl β -D-mannopyranoside can be used to inhibit the initial MBL binding, thereby helping to study the downstream effects and the importance of this pathway in immunity.

The Lectin Pathway of Complement Activation



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Caption: Inhibition of the Lectin Pathway by methyl β-D-mannopyranoside.

Conclusion

Methyl β -D-mannopyranoside is an essential research tool for scientists in glycobiology and drug development. Its ability to act as a specific competitive inhibitor for mannose-binding proteins allows for the detailed investigation of their biological roles. This guide has provided core data, a detailed synthesis protocol, and an example of its application in a common biochemical assay, which should serve as a valuable resource for researchers in the field. The provided diagrams offer clear visual representations of the key processes described.

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References

- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem
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- 2. scispace.com [scispace.com]
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